1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 1822787-57-4
VCID: VC11725556
InChI: InChI=1S/C9H16N4OS/c1-14-7-2-8-11-9(15-12-8)13-5-3-10-4-6-13/h10H,2-7H2,1H3
SMILES: COCCC1=NSC(=N1)N2CCNCC2
Molecular Formula: C9H16N4OS
Molecular Weight: 228.32 g/mol

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

CAS No.: 1822787-57-4

Cat. No.: VC11725556

Molecular Formula: C9H16N4OS

Molecular Weight: 228.32 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine - 1822787-57-4

Specification

CAS No. 1822787-57-4
Molecular Formula C9H16N4OS
Molecular Weight 228.32 g/mol
IUPAC Name 3-(2-methoxyethyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Standard InChI InChI=1S/C9H16N4OS/c1-14-7-2-8-11-9(15-12-8)13-5-3-10-4-6-13/h10H,2-7H2,1H3
Standard InChI Key DHWNWFZBZKCEPX-UHFFFAOYSA-N
SMILES COCCC1=NSC(=N1)N2CCNCC2
Canonical SMILES COCCC1=NSC(=N1)N2CCNCC2

Introduction

Chemical Characterization

Structural and Molecular Properties

The compound’s structure consists of a piperazine ring (a six-membered diamine) connected to a 1,2,4-thiadiazole heterocycle. The thiadiazole ring is substituted at the 3-position with a 2-methoxyethyl group (CH2CH2OCH3-\text{CH}_2\text{CH}_2\text{OCH}_3), introducing both ether and alkyl functionalities. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H16N4OS\text{C}_9\text{H}_{16}\text{N}_4\text{OS}
Molecular Weight228.32 g/mol
CAS Registry Number1822787-57-4
DensityNot Available
Boiling/Melting PointsNot Available

The absence of reported density and thermal stability data underscores the need for further experimental characterization.

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine likely involves multi-step reactions, as inferred from related piperazine-thiadiazole hybrids :

  • Thiadiazole Ring Formation: Cyclization of thioamides or thioureas with nitriles under acidic or oxidative conditions.

  • Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling to attach the piperazine moiety.

  • Functional Group Modification: Introduction of the methoxyethyl group via alkylation or Mitsunobu reactions.

A hypothetical pathway could involve:

  • Condensation of 2-methoxyethylamine with carbon disulfide to form a thioamide intermediate.

  • Cyclization with cyanogen bromide to yield the 3-(2-methoxyethyl)-1,2,4-thiadiazole-5-amine.

  • Coupling with piperazine using a Buchwald-Hartwig amination or Ullmann-type reaction.

Challenges in Optimization

Key hurdles include:

  • Regioselectivity: Ensuring substitution occurs at the 5-position of the thiadiazole ring.

  • Purification: Separating byproducts due to the polar nature of piperazine derivatives.

  • Yield Improvement: Optimizing reaction conditions (e.g., solvent, temperature) to enhance efficiency.

Biological and Pharmacological Profile

Predicted Bioactivity

Computational models (e.g., SwissADME) predict moderate blood-brain barrier permeability (LogBB = -0.7) and gastrointestinal absorption (LogS = -0.21) . The compound’s Lipinski score (0 violations) indicates drug-like properties, making it a candidate for central nervous system (CNS) drug development .

Applications in Medicinal Chemistry

Lead Compound Development

The compound’s scaffold serves as a template for designing:

  • Antipsychotics: Targeting 5-HT2A_{2A} or D2_2 receptors.

  • Anticancer Agents: Inhibiting tyrosine kinases or topoisomerases.

  • Antimicrobials: Disrupting bacterial cell wall synthesis via penicillin-binding protein inhibition.

Industrial Relevance

Pharmaceutical companies may leverage its structure for:

  • Intermediate Synthesis: Functionalization via alkylation or acylation.

  • Combinatorial Libraries: High-throughput screening against diverse biological targets.

Future Perspectives

Research Priorities

  • Synthetic Route Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluate affinity for neurological targets (e.g., serotonin receptors) and anticancer activity.

  • Toxicological Studies: Assess acute/chronic toxicity in preclinical models.

Technological Integration

  • Green Chemistry: Explore solvent-free or catalytic methods to reduce environmental impact.

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